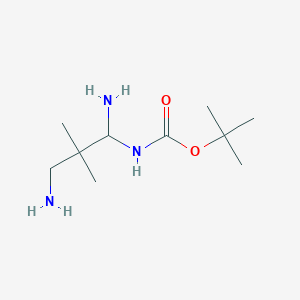![molecular formula C19H27NO3 B12449600 Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a butyl group, a methylcyclohexyl group, and a benzoate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
化学反应分析
Types of Reactions
Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of products depending on the nucleophile used.
科学研究应用
Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used as a probe to study biological processes involving esters.
Industry: It is used in the production of perfumes and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathwaysThis reaction is acid-catalyzed and involves the elimination of water . The formation of these derivatives can affect various biological processes and pathways.
相似化合物的比较
Similar Compounds
- Methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate
- Ethyl benzoate
- Isopropyl benzoate
Uniqueness
Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
属性
分子式 |
C19H27NO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
butyl 4-[(4-methylcyclohexanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C19H27NO3/c1-3-4-13-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(2)6-8-15/h9-12,14-15H,3-8,13H2,1-2H3,(H,20,21) |
InChI 键 |
VYXJADAZWAXHQQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


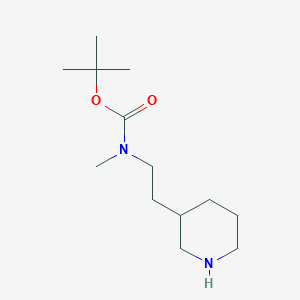
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)



![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
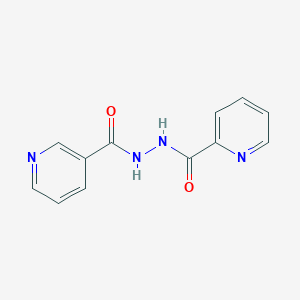
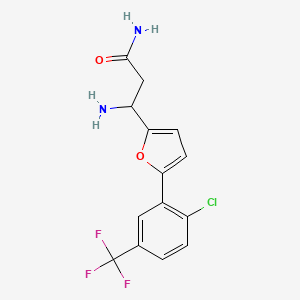
![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)
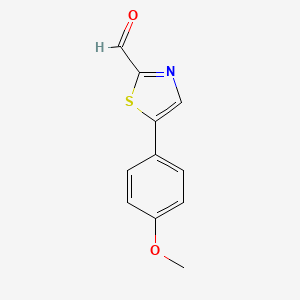
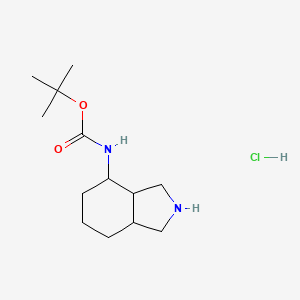
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
methanone](/img/structure/B12449592.png)
